

Sourcing High-Purity Clenbuterol-d9 for Research: A Technical Guide

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Compound of Interest		
Compound Name:	Clenbuterol-d9	
Cat. No.:	B1354702	Get Quote

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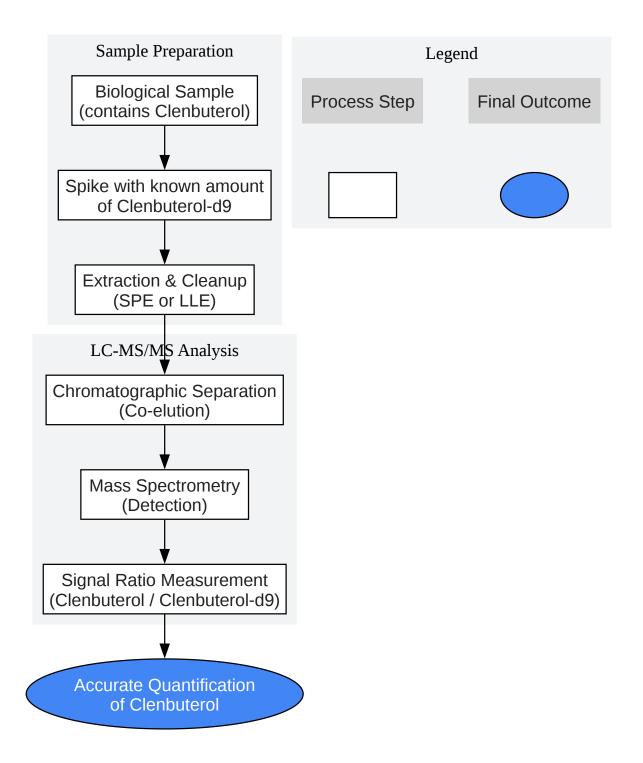
This technical guide provides an in-depth overview of commercially available **Clenbuterol-d9**, a deuterated analog of Clenbuterol, essential for its use as an internal standard in quantitative analytical methods. This document offers a comparative analysis of suppliers, detailed experimental protocols for its application, and visual representations of key scientific processes to aid researchers in its effective procurement and utilization.

Core Principles of Isotope Dilution Mass Spectrometry

Clenbuterol-d9 is primarily employed as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of Clenbuterol in complex biological matrices. The fundamental principle of this technique relies on the addition of a known quantity of the stable isotope-labeled standard (Clenbuterol-d9) to a sample containing the analyte of interest (Clenbuterol). As the deuterated standard is chemically identical to the analyte, it coelutes during chromatographic separation and co-ionizes in the mass spectrometer. Any sample loss during extraction and analysis affects both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.

Below is a diagram illustrating the logical relationship in this analytical approach.





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Caption: Principle of Isotope Dilution Mass Spectrometry using Clenbuterol-d9.



Comparative Analysis of Clenbuterol-d9 Suppliers

The selection of a suitable **Clenbuterol-d9** supplier is critical for ensuring the accuracy and reliability of research data. The following table summarizes the key specifications of **Clenbuterol-d9** offered by various reputable suppliers. Researchers are advised to consult the Certificate of Analysis (CoA) for lot-specific information.



Supplier	Product Form	Purity	Isotopic Enrichment	Price (USD)	Notes
WITEGA Laboratorien	Neat	> 99.0% (HPLC)[1]	> 98 atom% D[1]	Contact for quote	Marketed as a traceable reference standard for residue analysis.[1][2]
MedchemExp ress	Solid	≥98.0%	Not specified	250 (1 mg)[3]	For research use only.
Sigma- Aldrich	Neat (as HCl salt)	Analytical Standard	Not specified	Contact for quote	Marketed as an analytical standard.
LGC Standards	Neat	>95% (HPLC)	99 atom % D	Contact for quote	
Cayman Chemical	Solid	≥98%	≥99% deuterated forms (d1-d9)	Contact for quote	Intended for use as an internal standard for GC- or LC- MS.
AbMole BioScience	Powder	≥98.0%	Not specified	448 (5 mg)	For research use only.
Sapphire Bioscience	Solid	Not specified	Not specified	340 (1 mg, AUD)	Internal standard for quantification by GC- or LC-MS.
CDN Isotopes	Solid	Not specified	99 atom % D	Contact for quote	
Santa Cruz Biotechnolog	Solid	Not specified	Not specified	Contact for quote	For research use only.



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Note: "Not specified" indicates that the information was not readily available on the product webpage. It is recommended to request a Certificate of Analysis from the supplier for detailed specifications.

Experimental Protocols for Clenbuterol Quantification

The following are generalized protocols for the quantification of Clenbuterol in biological matrices using **Clenbuterol-d9** as an internal standard, based on published research methodologies.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a common method for extracting and concentrating Clenbuterol from urine samples.

- Sample Pre-treatment: To 2 mL of urine, add 400 μL of 1 M hydrochloric acid and an appropriate volume of Clenbuterol-d9 internal standard solution (e.g., to a final concentration of 10 ng/mL).
- SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of water.
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
- Drying: Dry the cartridge under vacuum for approximately 10 minutes.
- Elution: Elute the analyte and internal standard with 4 mL of a mixture of methanol, acetonitrile, and ammonium hydroxide (e.g., 47.5:47.5:5, v/v/v).



• Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 10:90, acetonitrile:water).

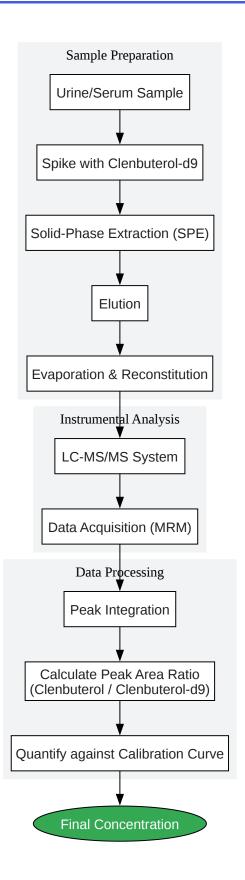
LC-MS/MS Analysis

The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.

- Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 μm) is commonly used.
- Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water with 5 mM ammonium acetate and B) 0.1% formic acid in acetonitrile is typical.
- Flow Rate: A flow rate of 0.2 mL/min is often employed.
- Injection Volume: 5-10 μL of the reconstituted sample is injected.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization in positive mode (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Clenbuterol: m/z 277.1 \rightarrow 203.0 and 277.1 \rightarrow 259.1 (quantifier and qualifier ions).
 - **Clenbuterol-d9**: m/z 286.1 → 203.9.

The following diagram illustrates a typical experimental workflow for the analysis of Clenbuterol in biological samples.





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Caption: Experimental Workflow for Clenbuterol Quantification.



Conclusion

The selection of a high-quality **Clenbuterol-d9** standard is paramount for the integrity of research findings. This guide provides a foundation for researchers to compare available options and implement robust analytical methodologies. It is imperative to obtain lot-specific Certificates of Analysis from suppliers to ensure the material meets the stringent requirements for purity and isotopic enrichment necessary for accurate and reproducible quantitative analysis.

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